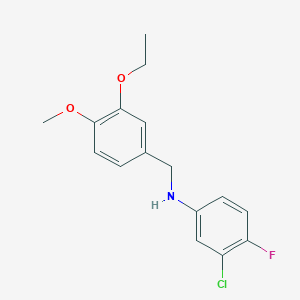
1-(3-methoxyphenyl)-2-(4-nitrophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxyphenyl)-2-(4-nitrophenoxy)ethanone, also known as MDPV, is a synthetic cathinone that has gained popularity as a designer drug. It is a potent psychostimulant that has been linked to numerous cases of abuse and addiction. Despite its negative reputation, MDPV has been the subject of extensive scientific research due to its unique chemical structure and pharmacological properties.
Mechanism of Action
1-(3-methoxyphenyl)-2-(4-nitrophenoxy)ethanone acts as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation of the central nervous system and a variety of physiological and psychological effects.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-2-(4-nitrophenoxy)ethanone has been shown to have a variety of effects on the body, including increased heart rate, blood pressure, and body temperature. It can also cause anxiety, paranoia, and hallucinations. Long-term use of 1-(3-methoxyphenyl)-2-(4-nitrophenoxy)ethanone has been linked to addiction, psychosis, and other serious health problems.
Advantages and Limitations for Lab Experiments
1-(3-methoxyphenyl)-2-(4-nitrophenoxy)ethanone has been used extensively in laboratory experiments to study its effects on the central nervous system. Its unique chemical structure and pharmacological properties make it a valuable tool for researchers studying the mechanisms of addiction and the effects of psychostimulants. However, its potential for abuse and addiction makes it difficult to use in human studies, and its hazardous nature requires careful handling and disposal.
Future Directions
There are many potential future directions for research on 1-(3-methoxyphenyl)-2-(4-nitrophenoxy)ethanone and other synthetic cathinones. These include studying the long-term effects of 1-(3-methoxyphenyl)-2-(4-nitrophenoxy)ethanone use, developing new treatments for addiction and overdose, and exploring the potential therapeutic uses of these drugs in the treatment of various psychiatric disorders. Additionally, further research is needed to understand the mechanisms of action of these drugs and their effects on the brain and body.
Synthesis Methods
1-(3-methoxyphenyl)-2-(4-nitrophenoxy)ethanone can be synthesized through a variety of methods, including the Leuckart reaction and the Friedel-Crafts reaction. The Leuckart reaction involves the reduction of the corresponding imine, while the Friedel-Crafts reaction involves the alkylation of a benzene ring. Both methods require specialized equipment and careful handling of hazardous chemicals.
Scientific Research Applications
1-(3-methoxyphenyl)-2-(4-nitrophenoxy)ethanone has been used extensively in scientific research to study its effects on the central nervous system. It has been shown to increase dopamine and norepinephrine release, leading to increased alertness, euphoria, and hyperactivity. 1-(3-methoxyphenyl)-2-(4-nitrophenoxy)ethanone has also been found to have an affinity for the dopamine transporter, which may contribute to its addictive properties.
properties
IUPAC Name |
1-(3-methoxyphenyl)-2-(4-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-4-2-3-11(9-14)15(17)10-21-13-7-5-12(6-8-13)16(18)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGHKEBYHAHJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5757409.png)



![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5757451.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5757455.png)
![8-allyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5757457.png)
![9-ethyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5757460.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5757470.png)

![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)